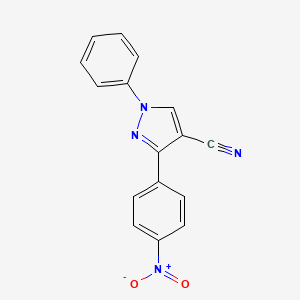![molecular formula C14H18N2O B5868993 3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)
3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole is a chemical compound that belongs to the family of pyrazoles. It is commonly used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole involves the inhibition of COX-2 enzyme activity. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for inflammation, pain, and fever. The compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a reduction in inflammation, pain, and fever. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. The compound has been used in various animal models to study its effects on inflammation, pain, and fever.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole in lab experiments include its potent anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and purify. However, the compound has some limitations, including its potential toxicity and the need for further research to determine its long-term effects.
Orientations Futures
There are several future directions for the use of 3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole in scientific research. One direction is to further investigate its potential as a COX-2 inhibitor and its anti-inflammatory effects. Another direction is to study its effects on other physiological processes, such as wound healing and tissue regeneration. Additionally, the compound could be modified to improve its potency and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole involves the reaction of 2-(2-methylphenoxy)ethylamine and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or ethyl acetate at room temperature for several hours. The resulting product is purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole has been extensively used in scientific research for its various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been used as a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain.
Propriétés
IUPAC Name |
3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-6-4-5-7-14(10)17-9-8-13-11(2)15-16-12(13)3/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWAIHUYILDJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5868938.png)
![ethyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5868946.png)
![2-{[2-(acetylamino)phenyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5868960.png)

![N-(2-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5868974.png)


![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5869002.png)



